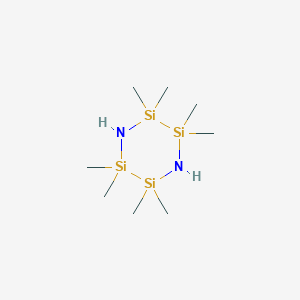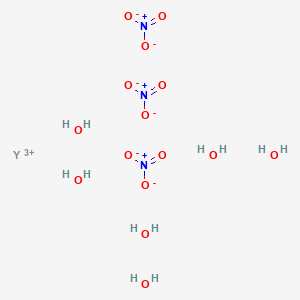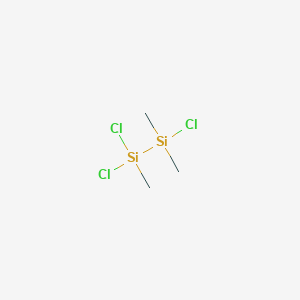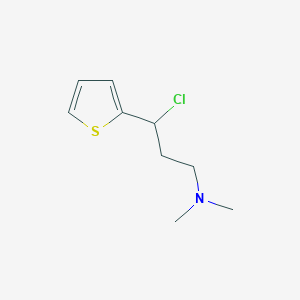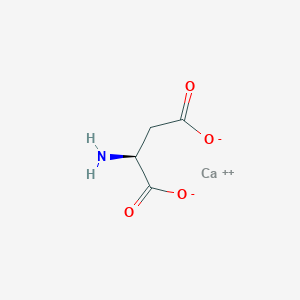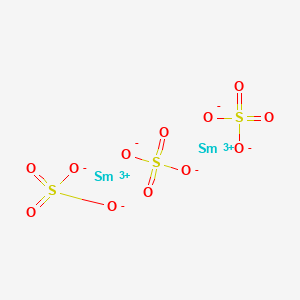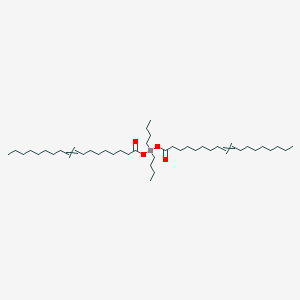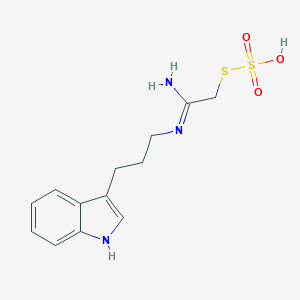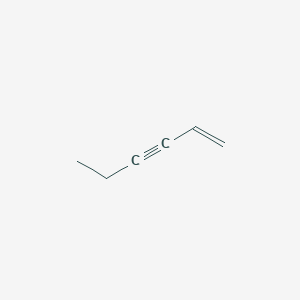
1-Hexen-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Hexen-3-yne can be synthesized through several methods. One common approach involves the reaction of ethylacetylene with vinyl bromide in the presence of a strong base such as sodium amide. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic coupling of acetylene and ethylene. This process is carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or nickel. The reaction yields this compound with high efficiency and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Hexen-3-yne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or ozone, leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of this compound in the presence of a metal catalyst like palladium on carbon results in the formation of hexane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triple bond acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium amide (NaNH2), vinyl bromide (C2H3Br)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Hexane
Substitution: Various substituted enynes
Applications De Recherche Scientifique
1-Hexen-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through enyne metathesis reactions.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of novel therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Hexen-3-yne in chemical reactions involves its ability to act as both a nucleophile and an electrophile. The presence of both a double bond and a triple bond allows it to participate in a wide range of reactions, including addition, substitution, and polymerization. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups.
Comparaison Avec Des Composés Similaires
1-Hexyne: A hydrocarbon with a single triple bond, used as a reagent in organic synthesis.
1-Hexene: A hydrocarbon with a single double bond, used in the production of polyethylene.
3-Hexyne: An isomer of 1-Hexen-3-yne with the triple bond located at the third carbon.
Uniqueness of this compound: this compound is unique due to the presence of both a double bond and a triple bond within its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one type of unsaturation. Its versatility makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
IUPAC Name |
hex-1-en-3-yne |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8/c1-3-5-6-4-2/h3H,1,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSRUWKGUGERFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC#CC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10160109 |
Source


|
| Record name | 1-Hexen-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13721-54-5 |
Source


|
| Record name | 1-Hexen-3-yne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hexen-3-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10160109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

